
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
Description
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a fluorinated aromatic amine hydrochloride salt with the molecular formula C₁₀H₁₃ClF₃N and a molar mass of 239.67 g/mol . Its structure features a phenyl ring substituted with a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position, linked to an ethanamine moiety that is protonated as a hydrochloride salt. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing properties of the -CF₃ and -Cl groups, which enhance metabolic stability and modulate receptor binding .
Properties
Molecular Formula |
C9H10Cl2F3N |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6;/h2-5H,14H2,1H3;1H |
InChI Key |
NNQYXQKUFMVVNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely reported method involves reductive amination of 3-chloro-5-(trifluoromethyl)benzaldehyde (1 ) with ammonium acetate or methylamine in the presence of a reducing agent. The reaction proceeds via:
- Imine formation : Condensation of the aldehyde with ammonia to form an imine intermediate (2 ).
- Reduction : Conversion of the imine to the primary amine (3 ) using sodium triacetoxyborohydride (NaBH(OAc)$$3$$) or cyanoborohydride (NaBH$$3$$CN).
- Hydrochloride salt formation : Treatment with HCl in diethyl ether or methanol to precipitate the product.
Key conditions :
Catalytic Enhancements
Recent advances employ heterogeneous palladium catalysts (e.g., SiNS–Pd) under hydrogen gas (1 atm), achieving yields up to 93% with turnover numbers (TON) exceeding 4.0 × 10$$^4$$ in flow reactors. This method minimizes overalkylation and simplifies product isolation.
Chiral Resolution of Racemic Mixtures
For enantiomerically pure samples, resolution techniques are critical:
Diastereomeric Salt Formation
- Racemic synthesis : Prepare the free base via reductive amination.
- Salt formation : React with (-)-di-p-toluoyl-D-tartaric acid in ethanol at 60°C.
- Crystallization : Isolate the (S)-enantiomer hydrochloride salt with >99% enantiomeric excess (e.e.) after three recrystallizations.
Optimization data :
Parameter | Value | Source |
---|---|---|
Solvent | Ethanol/water (4:1) | |
Temperature | 60°C | |
Crystallization cycles | 3 | |
Final e.e. | 99.2% |
Alternative Synthetic Routes
Grignard Reagent Alkylation
A patent-pending method uses halogenated intermediates:
- Grignard formation : React 3-chloro-5-(trifluoromethyl)bromobenzene with Mg in THF.
- Ketene addition : Treat with methylketene to form 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone.
- Oxime formation : React with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol.
- Reduction : Catalytic hydrogenation (Pd/C, H$$_2$$) yields the amine, followed by HCl salt formation.
Advantages :
Enzymatic Resolution
Lipase-catalyzed kinetic resolution achieves 98% e.e. using:
- Enzyme: Candida antarctica lipase B (CAL-B)
- Acyl donor: Vinyl acetate
- Solvent: tert-Butyl methyl ether
Industrial-Scale Production
Continuous Flow Synthesis
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor type | Batch | Continuous flow |
Catalyst loading | 0.05 mol% Pd | 0.01 mol% Pd |
Throughput | 5 g/day | 4 kg/day |
Purity | 95–98% | 99.9% |
Key considerations :
- Cost optimization : Recycling catalysts (>10 cycles)
- Waste reduction : Solvent recovery systems (DCE: 98% reclaimed)
- Safety : Substitution of NaBH$$4$$ with H$$2$$ gas to avoid explosive byproducts
Challenges and Mitigation Strategies
Functional Group Compatibility
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted phenyl ethanamine hydrochlorides. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Reactivity and Bioactivity :
- The chlorine substituent in the target compound provides moderate electron-withdrawing effects, enhancing stability compared to bromine analogs, which exhibit stronger halogen bonding but higher molecular weight .
- Fluorine substituents (e.g., 2-F in QD-3129 ) increase metabolic resistance and membrane permeability due to their small size and high electronegativity.
- Heterocyclic analogs (e.g., oxadiazole or pyrimidine cores) diverge in electronic properties, influencing binding affinity in enzyme-targeted applications.
Synthetic Accessibility :
- The target compound is synthesized via Grignard reactions using 3-chloro-5-(trifluoromethyl)benzaldehyde precursors, yielding ~58% of the ketone intermediate before amination .
- Brominated analogs require palladium-catalyzed cross-coupling for bromine introduction, increasing synthetic complexity .
Applications :
- The trifluoromethyl group (-CF₃) is critical in agrochemicals for pest resistance management .
- Chiral analogs (e.g., (R)-configured bromo derivative ) are prioritized in pharmaceutical development for enantioselective interactions.
Table 2: Pharmacological and Industrial Relevance
Biological Activity
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, with the CAS number 2411639-49-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
- Molecular Formula : C₉H₁₀ClF₃N·HCl
- Molecular Weight : 260.08 g/mol
- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar trifluoromethyl substitutions exhibit varying degrees of antimicrobial activity. The presence of the trifluoromethyl group is often associated with increased potency against bacterial strains and other pathogens.
Compound | Target Pathogen | IC₅₀ (µg/mL) |
---|---|---|
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine | N. meningitidis | 64 |
Other derivatives | H. influenzae | 32 |
This data suggests that the compound may serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain analogs demonstrated significant cytotoxic effects on liver cancer cell lines.
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Derivative A | Hep3B | 5.97 |
Derivative B | SkHep1 | 0.26 |
These findings indicate that modifications to the chemical structure can enhance anticancer properties, making it a candidate for further development in cancer therapy.
Case Studies
Several case studies have highlighted the importance of structural modifications in enhancing biological activity:
- Study on Antichlamydial Activity : Compounds derived from similar scaffolds showed selective activity against Chlamydia, emphasizing the role of electron-withdrawing groups like trifluoromethyl in enhancing efficacy .
- In Vivo Studies : Research involving zebrafish embryos demonstrated that certain derivatives were less toxic than existing treatments while maintaining significant anticancer activity .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that compounds lacking the trifluoromethyl group were inactive, underscoring its importance in biological activity .
Q & A
Q. What are the recommended synthetic routes and purification methods for 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride?
Methodological Answer: A common approach involves the condensation of 3-chloro-5-(trifluoromethyl)benzaldehyde with nitroethane under Henry reaction conditions, followed by reduction of the nitro group to an amine. For example:
- Step 1: React 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone with diethylamine in ethyl acetate at 60°C for 5 hours to form an intermediate imine .
- Step 2: Purify the crude product via recrystallization or column chromatography.
- Reduction: Use LiAlH4 or catalytic hydrogenation to reduce the intermediate to the amine, followed by HCl treatment to form the hydrochloride salt.
Key Considerations:
- Monitor reaction progress using TLC or HPLC to avoid over-reduction.
- Optimize solvent polarity for recrystallization (e.g., ethanol/water mixtures).
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy: Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in <sup>19</sup>F NMR) and aromatic protons (δ ~7.5–8.5 ppm in <sup>1</sup>H NMR) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]<sup>+</sup> expected at m/z 268.05 for C9H8ClF3N<sup>+</sup>).
- X-ray Crystallography: Resolve crystal structures using SHELX software to confirm stereochemistry and packing (if single crystals are obtainable) .
Q. Table 1: Key Spectral Signatures
Technique | Expected Data |
---|---|
<sup>1</sup>H NMR | 1.4 ppm (s, 2H, NH2), 3.2 ppm (q, 2H, CH2) |
<sup>19</sup>F NMR | -62 ppm (CF3) |
HRMS | 268.05 (C9H8ClF3N<sup>+</sup>) |
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste Disposal: Collect halogenated waste separately and neutralize residual HCl with sodium bicarbonate before disposal .
- Spill Management: Absorb spills with vermiculite, place in sealed containers, and label as hazardous waste.
Q. Which analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- Derivatization: React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active derivatives detectable via HPLC-UV at 254 nm .
- LC-MS/MS: Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and monitor transitions like m/z 268 → 127 for quantification.
Advanced Research Questions
Q. How does stereochemistry influence the compound’s pharmacological activity?
Methodological Answer:
Q. What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer:
Q. What computational models predict the compound’s receptor-binding interactions?
Methodological Answer:
Q. How can impurity profiles be controlled during scale-up synthesis?
Methodological Answer:
Q. What structural analogs are critical for structure-activity relationship (SAR) studies?
Methodological Answer:
Q. Table 2: Comparative Reactivity of Halogen Substituents
Substituent | Reaction Yield (%) | Byproduct Formation |
---|---|---|
Cl | 85 | 5% dechlorinated |
F | 78 | 12% defluorinated |
Br | 72 | 8% debrominated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.